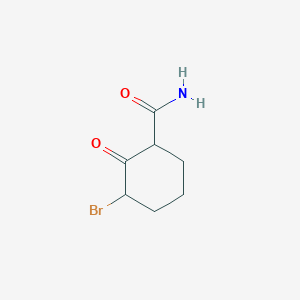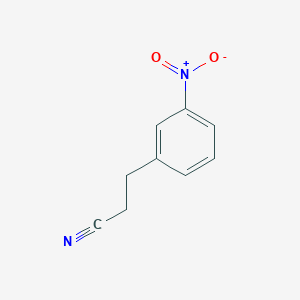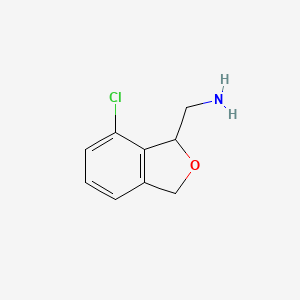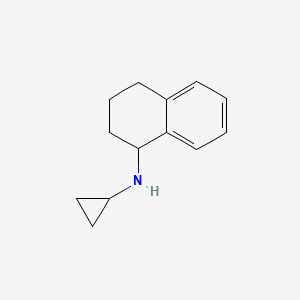
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine
Vue d'ensemble
Description
“N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-2,4,6,11,13-14H,3,5,7-9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of 304.9 °C at 760 mmHg and a predicted density of 1.1 g/mL . The refractive index is predicted to be n 20D 1.58 .Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Nitrogen-containing compounds like N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine, used in various industries, are known for their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been highlighted for their effectiveness in degrading such compounds. These processes, which include ozonation and Fenton reactions, can mineralize nitrogen-containing compounds, improving the efficiency of water treatment schemes. The degradation is influenced by several factors, including the specific type of nitrogen-containing compound, pH, initial concentration, and treatment time. Ozonation has been found to be particularly effective, followed by Fenton processes, with the degradation mechanism varying significantly across different pH levels. Hybrid methods combining these processes under optimized conditions have shown synergistic effects, making them suitable for tailored applications in treating specific effluents containing nitrogenous waste (Bhat & Gogate, 2021).
Betalains: Antioxidant Activity and Clinical Efficacy
Betalains, derived from plants, are nitrogen-containing pigments with potential health benefits. These compounds have been studied for their safe consumption, antioxidant activity, and clinical efficacy. Betalains, including betanin and indicaxanthin, are recognized for their ability to act as micronutrients and exhibit radical-scavenging activity. Despite their beneficial properties, their application in pharmaceuticals and cosmetics has been limited due to stability issues and insufficient scientific documentation on their bioavailability and health impacts. However, recent reviews suggest a daily intake proposal for these compounds, highlighting their safety and potential health benefits (Khan, 2016).
Oxidative Stress and General Anaesthetics
Research into the effects of general anaesthetics on lipid bilayers, which mimic cell membranes, has provided insights into the interactions of anaesthetics at the molecular level. Studies using X-ray and neutron diffraction have shown that clinically used anaesthetics, including those with cyclopropane structures, do not significantly alter the structure of lipid bilayers at surgical concentrations. This finding suggests that the lipid bilayer is not the primary action site for these anaesthetics, contrary to previous theories. Such research aids in understanding the molecular basis of anaesthetic action and its implications for drug design and the development of new anaesthetic agents (Franks & Lieb, 1979).
Ethylene Inhibition by 1-Methylcyclopropene in Horticulture
1-Methylcyclopropene (1-MCP) has been identified as an effective ethylene action inhibitor, significantly impacting the preservation of fruits, vegetables, and floral crops. By blocking ethylene receptors, 1-MCP extends the shelf life and maintains the quality of these products. Its application ranges from low concentrations for delicate products to higher concentrations for more robust applications, with temperature and duration of application being critical factors. This compound has seen rapid adoption in the apple industry, and ongoing research aims to expand its use across a broader range of horticultural products. The findings highlight 1-MCP's potential to revolutionize post-harvest management, offering an economically and environmentally beneficial solution (Blankenship & Dole, 2003).
Safety and Hazards
This compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .
Mécanisme D'action
Target of Action
The primary targets of N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the presence of other compounds, the pH of the environment, temperature, and more.
Propriétés
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-2,4,6,11,13-14H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZRGGFLCZZKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3285277.png)
![5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3285280.png)
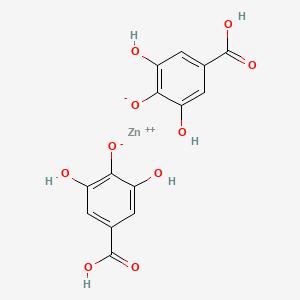
![2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol](/img/structure/B3285292.png)
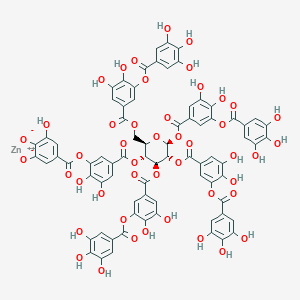
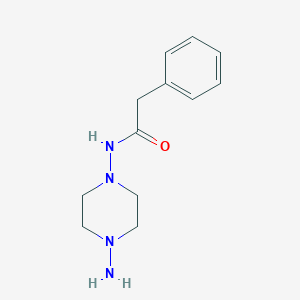
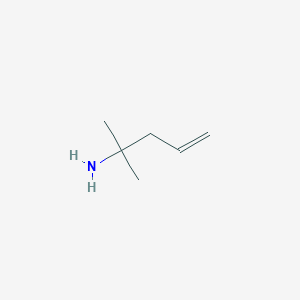
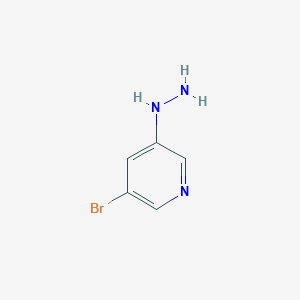

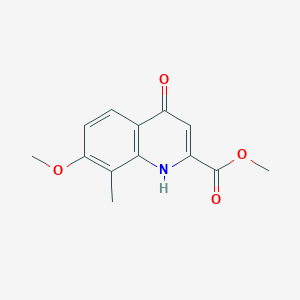
![2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-](/img/structure/B3285344.png)
